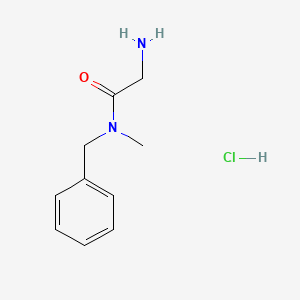![molecular formula C8H9N3 B1525303 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1190314-99-8](/img/structure/B1525303.png)
5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Overview
Description
5-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a nitrogen-containing heterocyclic aromatic organic compound
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting from commercially available pyrrole derivatives
Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic methods to improve yield and reduce by-products. Techniques such as palladium-catalyzed cross-coupling reactions can be employed to achieve the desired structure efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, which can be useful in further chemical modifications.
Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound, which may exhibit distinct biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidized derivatives: Hydroxylated and carboxylated forms.
Reduced derivatives: Amines and other reduced forms.
Substituted derivatives: Halogenated, alkylated, and other substituted forms.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule in various biological assays. Its derivatives have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine: Some derivatives of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine have been investigated for their therapeutic potential. They have been evaluated for their ability to inhibit various enzymes and receptors involved in disease processes.
Industry: The compound and its derivatives are used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism by which 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, derivatives that inhibit enzymes may do so by binding to the active site and preventing substrate access. The molecular targets and pathways involved can vary widely, but common targets include enzymes, receptors, and signaling molecules.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine
2-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
3-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Uniqueness: 5-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its methyl group at the 5-position and amine group at the 6-position contribute to its distinct properties compared to other pyrrolopyridine derivatives.
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-4-6-2-3-10-8(6)11-7(5)9/h2-4H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAASVWJUEZCVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


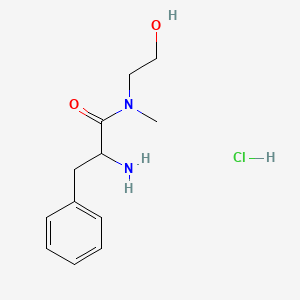
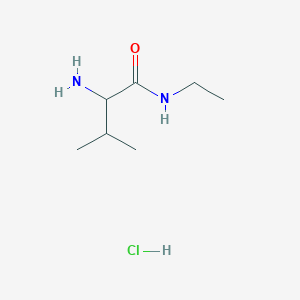


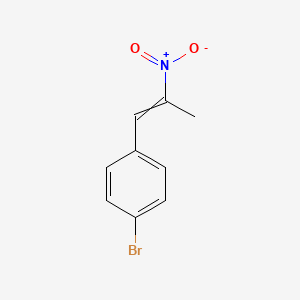
![4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525230.png)

![5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525235.png)
![3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525236.png)
![methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1525237.png)
![1H-pyrrolo[2,3-c]pyridin-4-amine](/img/structure/B1525238.png)
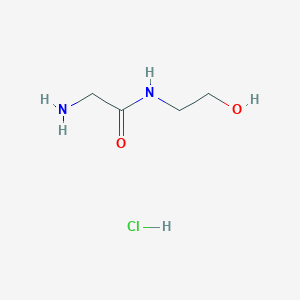
![2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525241.png)
